

# Technical Guide: Physicochemical Properties of **cis-3-(Benzyloxy)cyclobutanamine**

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## Compound of Interest

Compound Name: *cis-3-(Benzyloxy)cyclobutanamine*

Cat. No.: *B1280788*

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## Introduction

**cis-3-(Benzyloxy)cyclobutanamine** is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly utilized to impart unique three-dimensional conformations, enhance metabolic stability, and serve as a core for novel pharmacophores.[1][2][3] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is critical for its advancement from early-stage discovery to preclinical development. Poor solubility can hinder in vitro assay performance and lead to challenges in formulation for in vivo studies, while chemical instability can compromise shelf-life, safety, and efficacy.[4][5]

This technical guide provides an overview of the known physicochemical data for **cis-3-(Benzyloxy)cyclobutanamine** and presents detailed, standardized protocols for the systematic evaluation of its solubility and stability. The methodologies described are based on industry best practices and regulatory guidelines to ensure the generation of robust and reliable data for drug development programs.

## Physicochemical Properties

Publicly available data on **cis-3-(Benzyloxy)cyclobutanamine** is limited. The following table summarizes the currently known properties based on information from chemical suppliers. It is

crucial to note that experimentally determined solubility and stability data are not readily available in the public domain and must be determined empirically.

Table 1: Physicochemical Data for **cis-3-(Benzyloxy)cyclobutanamine**

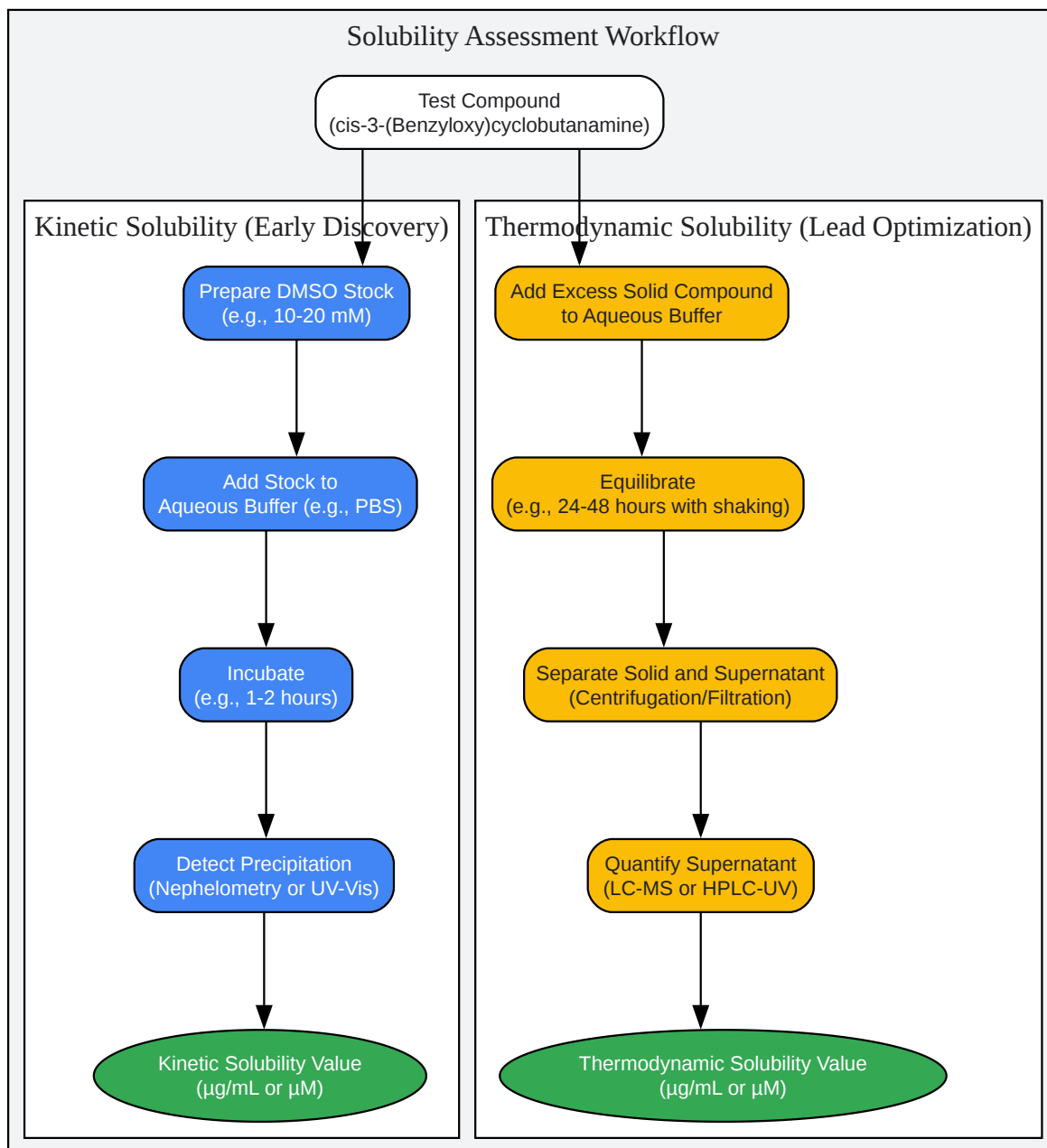
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	Molbase[6]
Molecular Weight	177.24 g/mol	Molbase[6]
Density	1.075 g/cm <sup>3</sup>	Molbase[6]
Boiling Point	268.47 °C at 760 mmHg	Molbase[6]
Flash Point	114.38 °C	Molbase[6]
Refractive Index	1.559	Molbase[6]
LogP (Predicted)	2.39	Molbase[6]

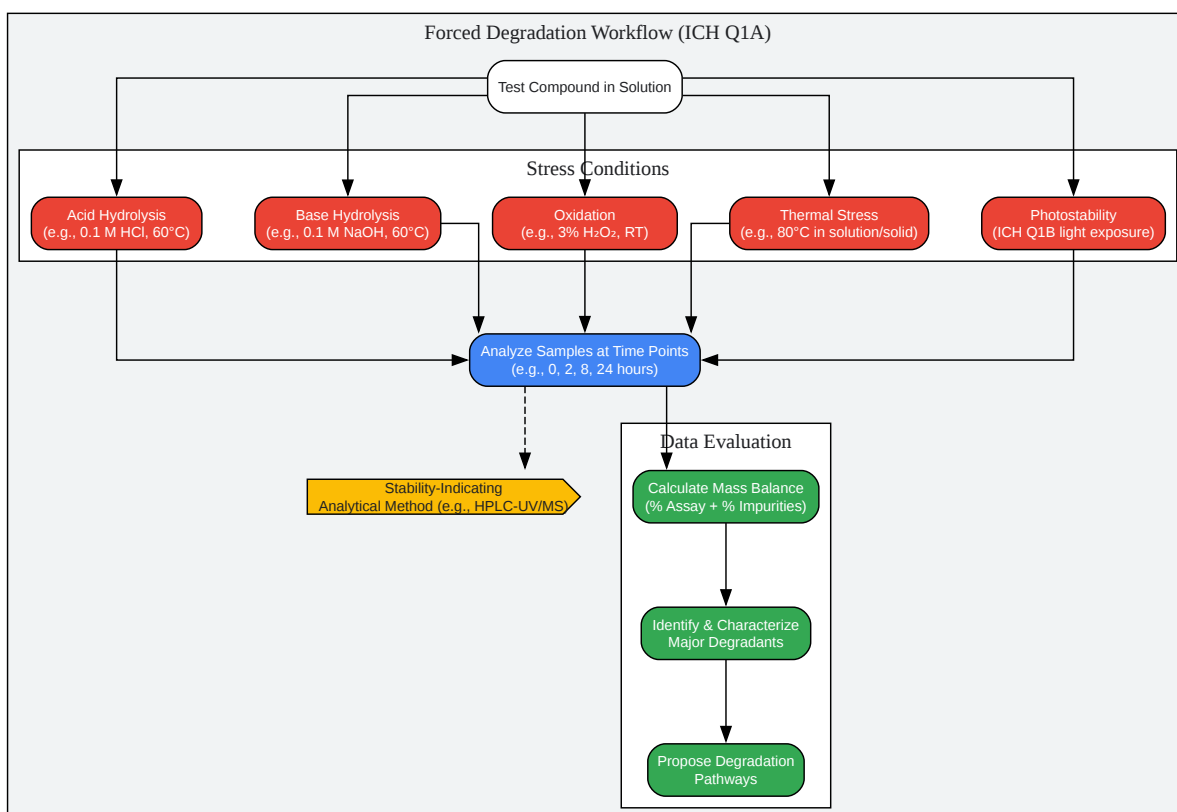
## Solubility Assessment

Solubility is a critical parameter that affects absorption, distribution, and the ability to formulate a compound for both in vitro and in vivo studies. Two key types of solubility are typically measured: kinetic and thermodynamic.

## Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for assessing the solubility of a research compound.





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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of cis-3-(Benzyloxy)cyclobutanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280788#cis-3-benzyloxy-cyclobutanamine-solubility-and-stability-data]

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